GNF-5 is an allosteric inhibitor of Bcr-Abl (IC50 = 0.121 µM) and a derivative of GNF-2.1 It also inhibits the Bcr-Abl mutants Bcr-AblG250E, Bcr-AblE255V, and Bcr-AblM351T (IC50s = 4.52, 0.38, and 0.93 µM, respectively). GNF-5 inhibits the growth of Ba/F3 cells (IC50 = 0.145 µM). It reduces viral titers in Vero cells infected with infectious bronchitis virus (IBV), a coronavirus, when used at a concentration of 10 µM via inhibition of IBV surface glycoprotein-induced syncytia formation and virus-cell fusion. GNF-5 (75 mg/kg) increases survival in a recalcitrant mutant Bcr-AblT315I mouse bone marrow transplantation model when administered alone or in combination with nilotinib. GNF-5 is a selective allosteric inhibitor of Bcr-Abl (IC50 = 220 nM for wild-type Abl). GNF-5 has improved pharmacokinetic properties, when used in combination with the ATP-competitive inhibitors imatinib or nilotinib, suppressed the emergence of resistance mutations in vitro, displayed additive inhibitory activity in biochemical and cellular assays against T315I mutant human Bcr-Abl and displayed in vivo efficacy against this recalcitrant mutant in a murine bone-marrow transplantation model.
Related Compounds
Nilotinib
Relevance: Similar to imatinib, nilotinib targets the ATP-binding site of BCR-ABL. Studies have demonstrated that GNF-5, when used in conjunction with nilotinib, can effectively target and inhibit the T315I mutant of BCR-ABL, highlighting its potential to overcome resistance to ATP-competitive inhibitors like nilotinib. [, , ]
Dasatinib
Relevance: Like imatinib and nilotinib, dasatinib binds to the ATP-binding site of BCR-ABL. Research indicates that the combination of GNF-5 with dasatinib can effectively target the T315I BCR-ABL mutant, demonstrating its potential to synergize with ATP-competitive inhibitors and overcome drug resistance. [, ]
GNF-2
Relevance: GNF-2 is structurally related to GNF-5 and shares the same mechanism of action, targeting the myristate-binding site of BCR-ABL. GNF-5, a 2-hydroxyethyl amide analog of GNF-2, exhibits improved pharmacological properties. Both compounds highlight the potential of targeting the myristate-binding site to overcome resistance to ATP-competitive inhibitors. [, , , ]
ABL-001
Relevance: Like GNF-5, ABL-001 targets the myristate-binding site of BCR-ABL, representing a novel class of allosteric inhibitors. Both compounds highlight the therapeutic potential of targeting this site, particularly for overcoming resistance to conventional ATP-competitive inhibitors. [, ]
Asciminib
Relevance: Similar to GNF-5, asciminib targets the myristate-binding site of BCR-ABL, showcasing the therapeutic potential of this allosteric binding site. The development of both compounds highlights the ongoing exploration of allosteric BCR-ABL inhibitors for treating CML. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
GLPG1837 is a potentiator of cystic fibrosis transmembrane conductance regulator (CFTR). It increases forskolin-induced opening of wild-type and mutant CFTRs expressing the F508 deletion (F508del) and G551D missense mutations with EC50 values of 88, 3, and 339 nM, respectively, in a reporter assay. GLPG1837 increases forskolin-induced conductivity of patient-derived bronchial epithelial cells expressing both F508del- and G551D-mutant CFTRs (EC50 = 159 nM in a transepithelial clamp circuit (TECC) assay). GLPG-1837, also known as ABBV-974, is a novel cystic fibrosis transmembrane conductance regulator (CFTR) potentiator1. GLPG1837 was generally safe and well tolerated in healthy subjects up to the highest dose of 800 mg twice daily for 2 weeks. GLPG1837 shows enhanced efficacy on CFTR mutants harboring Class III mutations compared to Ivacaftor, the first marketed potentiator.
GLX-351322 is an inhibitor of NADPH oxidase 4 (NOX4; IC50 = 5 µM). It is selective for NOX4 over NOX2 (IC50 = 40 µM). GLX-351322 (10 µM) reduces glucose-induced production of reactive oxygen species (ROS) and cytotoxicity in isolated human pancreatic islets. It decreases blood glucose levels in an intravenous glucose tolerance test in mice fed a high-fat diet when administered in the drinking water at an estimated dose of 3.8 mg/kg per day. GLX351322 is a NADPH oxidase 4 inhibitor. GLX351322 counteracts glucose intolerance in high-fat diet-treated C57BL/6 mice. GLX351322 inhibits hydrogen peroxide production from tetracycline inducible NOX4-overexpressing cells with IC50 of 5 uM.
A naturally occurring flavonoid that shows anti-complement, anti-inflammatory and free radical scavenger activity. Inhibits the production of the inflammatory mediators nitric oxide (NO), TNF-a and IL-12 in activated macrophages. Also inhibits human Low Density Lipoprotein (LDL) oxidation. This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia. Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards. Glyburide (Glibenclamide) is a potent second-generation sulfonylurea widely utilized as an anti-diabetic drug, typically against type 2 diabetes. Its mode of action majorly involves the stimulation of endogenous insulin release from beta cells of pancreas. Glyburide is a sulfonamide urea derivative with antihyperglycemic activity that can potentially be used to decrease cerebral edema. Upon administration, glyburide binds to and blocks the sulfonylurea receptor type 1 (SUR1) subunit of the ATP-sensitive inwardly-rectifying potassium (K(ATP)) channels on the membranes of pancreatic beta cells. This prevents the inward current flow of positively charged potassium (K+) ions into the cell, and induces a calcium ion (Ca2+) influx through voltage-sensitive calcium channels, which triggers exocytosis of insulin-containing granules. In addition, glyburide also inhibits the SUR1-regulated nonselective cation (NC) Ca-ATP channel, melastatin 4 (transient receptor potential cation channel subfamily M member 4; (TRPM4)), thereby preventing capillary failure and brain swelling. SUR1-TRPM4 channels are formed by co-assembly of SUR1 with TRPM4 in neurons, astrocytes, and capillary endothelium during cerebral ischemia. Upon ischemia-induced ATP depletion, channels open which results in sodium influx, cytotoxic edema formation, capillary fragmentation and necrotic cell death. SUR1-TRPM4 is not expressed in normal, uninjured tissues. Glyburide, also known as glibenclamide or diabeta, belongs to the class of organic compounds known as benzenesulfonamides. These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring. Glyburide exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Glyburide has been detected in multiple biofluids, such as urine and blood. Within the cell, glyburide is primarily located in the cytoplasm and membrane (predicted from logP). In humans, glyburide is involved in the glibenclamide action pathway. Glyburide is an N-sulfonylurea that is acetohexamide in which the acetyl group is replaced by a 2-(5-chloro-2-methoxybenzamido)ethyl group. It has a role as a hypoglycemic agent, an anti-arrhythmia drug, an EC 2.7.1.33 (pantothenate kinase) inhibitor and an EC 3.6.3.49 (channel-conductance-controlling ATPase) inhibitor. It is a N-sulfonylurea and a member of monochlorobenzenes.
Glycerol phenylbutyrate, also known as HPN-100, is under trials in the treatment of certain inborn urea cycle disorders. The medication works by preventing the harmful buildup of ammonia in the body. Ammonia is a neurotoxic agent that is primarily generated in the intestine and detoxified in the liver. Toxic increases in systemic ammonia levels predominantly result from an inherited or acquired impairment in hepatic detoxification and lead to potentially life-threatening neuropsychiatric symptoms.
Glybuzole is a sulfonamide derivative with antihyperglycemic activity. Like sulfonylureas, glybuzole is able to lower blood glucose levels by increasing the release of insulin from pancreatic beta cells. Glybuzole is an organic molecular entity.
Glycerophosphoinositol lysine has an anti-dandruff, anti-inflammatory, anti-ageing activity. It is semi-synthetic derivatives of glycerophosphoinositol, a natural cell component produced by lipid metabolism. It significantly suppresses UVB - induced PGE secretion in NHEK keratinocytes. It provides a marked and rapid reduction of dandruff and related symptoms, such as itchiness and redness, without the side effects with topical cortisone agents, with that it induces erythema by 60% providing a lenitive efficacy comparable to that of cortisonic preparations. It also gives after sun and soothing treatment, control of symptoms of sensitive and inflamed skin, control of dandruff seborrhea dermatitis and related symptoms (redness, itch), prevention of photo-aging and aging (control of skin micro inflammation) and prevention of post-inflammatory spots. Its applications are in after sun care, hair care and skin care products.
Glyceryl 5-hydroxydecanoate belongs to the class of organic compounds known as fatty alcohols. These are aliphatic alcohols consisting of a chain of a least six carbon atoms. Glyceryl 5-hydroxydecanoate is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, glyceryl 5-hydroxydecanoate is primarily located in the cytoplasm. Glyceryl 5-hydroxydecanoate has a coconut, fresh, and oily taste.
MG(0:0/10:0/0:0), also known as 2-caprinoylglycerol or 2-monocaprin, belongs to the class of organic compounds known as 2-monoacylglycerols. These are monoacylglycerols containing a glycerol acylated at the 2-position. MG(0:0/10:0/0:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, MG(0:0/10:0/0:0) is primarily located in the membrane (predicted from logP). 2-decanoylglycerol is a 2-monoglyceride where the acyl group is decanoyl (caprinoyl). It is a 2-monoglyceride and a monodecanoylglycerol.